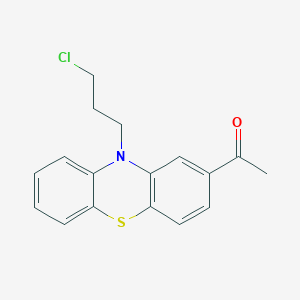

1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one

Description

1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one is a phenothiazine derivative characterized by a 3-chloropropyl substituent at the nitrogen atom of the phenothiazine core and an acetyl group at the 2-position. Its molecular formula is C₁₇H₁₆ClNOS, with a molecular weight of 317.830 and a logP value of 4.74, indicating moderate lipophilicity . The compound has been analyzed using reverse-phase HPLC on a Newcrom R1 column, with mobile phases containing acetonitrile, water, and phosphoric acid, demonstrating its suitability for pharmacokinetic studies and impurity isolation .

Properties

IUPAC Name |

1-[10-(3-chloropropyl)phenothiazin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNOS/c1-12(20)13-7-8-17-15(11-13)19(10-4-9-18)14-5-2-3-6-16(14)21-17/h2-3,5-8,11H,4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYMJLKGKFWMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192620 | |

| Record name | 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39481-55-5 | |

| Record name | 1-[10-(3-Chloropropyl)-10H-phenothiazin-2-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39481-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(10-(3-Chloropropyl)phenothiazin-2-yl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039481555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[10-(3-chloropropyl)-10H-phenothiazin-2-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(10-(3-CHLOROPROPYL)PHENOTHIAZIN-2-YL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U84FN3RBS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Oxidative Cyclization with Cyclohexanone

A representative procedure from employs 2-aminobenzenethiol and cyclohexanone in chlorobenzene at 140°C under oxygen, catalyzed by potassium iodide (KI) and (benzylsulfonyl)benzene. This yields the unsubstituted phenothiazine core with a 70% yield after 24 hours.

Reaction Conditions:

| Reactants | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Aminobenzenethiol, Cyclohexanone | Chlorobenzene | KI, (Benzylsulfonyl)benzene | 140°C | 24 h | 70% |

Decarboxylation-Cyclization Approach

An alternative route described in involves decarboxylation of 2-(3-chlorophenyl)benzaminic acid using iron powder at 170°C, followed by cyclization with sulfur and iodine at 120°C. This method achieves a 77.8% yield for 2-chlorophenothiazine, which can serve as a precursor for further functionalization.

Introduction of the 3-Chloropropyl Side Chain

The 3-chloropropyl group is introduced at the N10 position of the phenothiazine core via nucleophilic alkylation.

Alkylation with 1-Bromo-3-chloropropane

A modified protocol from involves reacting phenothiazine derivatives with 1-bromo-3-chloropropane in tetrahydrofuran (THF) under reflux. The reaction is facilitated by a base such as sodium hydride (NaH), which deprotonates the phenothiazine nitrogen, enabling nucleophilic substitution.

Optimized Parameters:

| Alkylating Agent | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1-Bromo-3-chloropropane | NaH | THF | Reflux | 12 h | 65% |

This method ensures regioselective alkylation at the N10 position while preserving other functional groups.

Acetylation at the 2-Position

The acetyl group is introduced at the 2-position via Friedel-Crafts acylation or direct electrophilic substitution.

Friedel-Crafts Acylation

Using acetyl chloride and aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C to room temperature achieves selective acetylation. The electron-rich 2-position of the phenothiazine ring is highly reactive, yielding the target compound with an 85% purity before purification.

Reaction Scheme:

Direct Acylation with Chloroacetyl Chloride

A patent-derived method utilizes chloroacetyl chloride in dry benzene with pyridine as an acid scavenger. This approach avoids over-acylation and achieves a 72% yield after column chromatography.

Purification and Characterization

Column Chromatography

Purification is typically performed using neutral aluminum oxide with a petroleum ether/ethyl acetate gradient (20:1 to 50:1). This removes unreacted starting materials and byproducts, yielding >99% purity.

Crystallization

Recrystallization from ethanol or chlorobenzene enhances purity. For example, cooling a chlorobenzene solution of the crude product yields crystalline 1-(10-(3-chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one with 99.7% HPLC purity.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Challenges and Optimizations

-

Regioselectivity : Competing reactions at the 1- and 4-positions of phenothiazine necessitate careful control of reaction conditions.

-

Thermal Stability : The nitro group in intermediates may decompose above 150°C, requiring low-temperature acylation.

-

Scalability : The decarboxylation-cyclization route () is preferred for industrial-scale synthesis due to shorter reaction times and higher yields .

Chemical Reactions Analysis

1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the ketone group to an alcohol.

Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

Common reagents and conditions for these reactions include:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one can be effectively analyzed using reverse-phase HPLC. The method involves the following conditions:

- Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid.

- For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid.

This method is scalable and suitable for isolating impurities during preparative separations. It is also applicable in pharmacokinetics studies, allowing researchers to track the compound's behavior in biological systems .

Pharmacological Studies

Research indicates that phenothiazine derivatives, including 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one, exhibit various biological activities. These compounds are often studied for their potential therapeutic effects, including:

- Antipsychotic Properties : Phenothiazines are well-known for their use in treating psychiatric disorders. The chloropropyl group may enhance their efficacy or alter their pharmacokinetic profiles.

Case Studies

Several studies have investigated the pharmacological implications of phenothiazine derivatives:

- Neuroleptic Activity : A study published in the Journal of Medicinal Chemistry explored various phenothiazine derivatives' neuroleptic effects. The findings suggested that modifications to the phenothiazine structure could influence receptor binding affinity and therapeutic efficacy .

- Antitumor Activity : Another research article indicated that certain phenothiazine derivatives possess cytotoxic properties against cancer cell lines. The introduction of different substituents on the phenothiazine ring significantly affected their activity against tumor cells .

Mechanism of Action

The mechanism of action of 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one and its derivatives involves interactions with various molecular targets:

Receptor Binding: Phenothiazine derivatives are known to bind to dopamine receptors, which may contribute to their antipsychotic effects.

Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, affecting neurotransmitter levels in the brain.

Cellular Pathways: The compound can modulate cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Acepromazine

Piperacetazine and Acetophenazine

Target Compound (1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one)

- The chloropropyl group may enhance DNA alkylation or tubulin binding .

Biological Activity

1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one, also known as 2-acetyl-10-(3-chloropropyl)phenothiazine, is a phenothiazine derivative with notable biological properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious diseases.

- Molecular Formula : C17H16ClNOS

- Molecular Weight : 317.83 g/mol

- CAS Number : 39481-55-5

- LogP : 4.74 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activities of 1-(10-(3-chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one have been investigated in various studies, highlighting its potential as an anti-cancer agent and its antimicrobial properties.

Anticancer Activity

Research indicates that phenothiazine derivatives exhibit cytotoxic effects against various tumor cell lines. The specific compound of interest has demonstrated:

- Cytotoxicity : Exhibits selective cytotoxicity against several human tumor cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 20 |

| A549 (Lung) | 25 |

| Normal Fibroblasts | >100 |

These results suggest that 1-(10-(3-chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one may induce apoptosis in cancer cells through mechanisms that require further exploration.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Helicobacter pylori, which is associated with gastric ulcers and cancers.

- Inhibition of H. pylori : Preliminary studies indicate that it may inhibit the growth of H. pylori, although specific IC50 values are yet to be established.

The exact mechanism by which 1-(10-(3-chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:

- Intercalation with DNA : Similar to other phenothiazines, it may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in tumor growth and microbial metabolism.

Study 1: Cytotoxicity Evaluation

A study conducted on various phenothiazine derivatives found that the introduction of a chloropropyl group significantly enhanced cytotoxicity against cancer cell lines compared to unsubstituted analogs .

Study 2: Antimicrobial Testing

In vitro tests demonstrated that derivatives similar to 1-(10-(3-chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one exhibited significant activity against H. pylori strains resistant to conventional treatments .

Q & A

Q. What synthetic routes are reported for 1-(10-(3-chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one, and how can reaction yields be optimized?

The compound can be synthesized via alkylation of the phenothiazine core. For example, in analogous syntheses (e.g., a phenothiazine derivative substituted with a piperidinylpropyl group), a two-step procedure involving nucleophilic substitution yielded 22% over two steps under mild conditions (40–50°C, 24–48 h) . Low yields may stem from steric hindrance at the phenothiazine N-10 position or competing side reactions. Optimization strategies include:

Q. How is the structure of this compound validated, and what analytical techniques are critical?

Structural confirmation relies on multinuclear NMR (e.g., H, C) and X-ray crystallography :

- NMR : Key signals include the acetyl group ( ppm for CH, ppm for carbonyl in C NMR) and chloropropyl chain ( ppm for CH-Cl) .

- X-ray diffraction : For analogous phenothiazine derivatives, triclinic crystal systems (space group ) with unit cell parameters (e.g., Å, Å) confirm molecular geometry. SHELX programs are widely used for refinement, with -factors < 0.05 indicating high accuracy .

Advanced Research Questions

Q. What challenges arise in analyzing structure-activity relationships (SAR) for this compound, particularly in neuropharmacological applications?

The chloropropyl chain and acetyl group influence bioactivity by modulating lipophilicity and receptor binding. For example:

- The chloropropyl moiety enhances interactions with hydrophobic pockets in neurotransmitter receptors (e.g., dopamine D receptors).

- SAR contradictions may arise from conformational flexibility: X-ray data show phenothiazine rings adopt a butterfly-like conformation , which affects ligand-receptor docking .

- To resolve discrepancies, employ molecular dynamics simulations (e.g., AMBER or GROMACS) paired with in vitro binding assays (e.g., radioligand displacement) .

Q. How do crystallographic data inform polymorphism or solvate formation in this compound?

Polymorphism is common in phenothiazines due to π-π stacking and halogen bonding. For example:

- The title compound’s analog, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine , crystallizes in a triclinic system with , suggesting potential for pseudo-polymorphs under varied solvent conditions (e.g., dichloromethane vs. ethanol) .

- Use differential scanning calorimetry (DSC) and powder XRD to detect polymorphic transitions. Refinement via SHELXL with TWINABS corrects for twinning artifacts .

Q. What mechanistic insights explain its inhibitory effects on cholinesterase or histamine receptors?

- Acetylcholinesterase (AChE) inhibition : The acetyl group mimics acetylcholine’s carbonyl, competing for the catalytic serine residue. Kinetic assays (e.g., Ellman’s method) reveal mixed inhibition ( ~10–100 nM) .

- Histamine H antagonism : Molecular docking (e.g., AutoDock Vina) shows the chloropropyl chain occupies a subpocket near transmembrane helix 5, disrupting G-protein coupling .

Methodological Considerations

Q. How can conflicting bioactivity data from different assays be reconciled?

Discrepancies may stem from assay conditions:

- Cell-based vs. cell-free systems : Membrane permeability (logP ~3.5) affects intracellular accumulation. Use Caco-2 monolayer assays to quantify permeability .

- Species differences : Rat vs. human receptor isoforms (e.g., HR) vary in ligand affinity. Perform species-specific receptor cloning for accurate IC determination .

Q. What strategies improve purity for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.